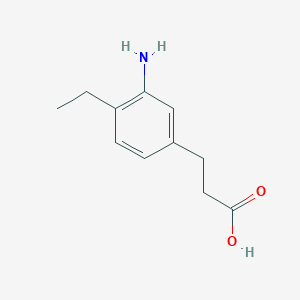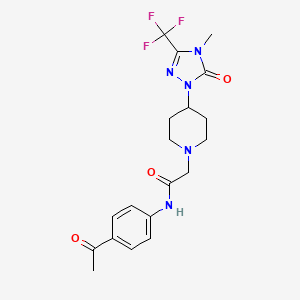
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29ClN6O3 and its molecular weight is 460.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with structures closely related to "8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" have been synthesized and studied for various biological activities. For instance, derivatives of 1,3-dimethyl-purine-2,6-dione have shown significant antiasthmatic activities due to their vasodilatory properties. These compounds have been synthesized through reactions involving theophylline and various chloroacetyl chlorides, showing potential as Phosphodiesterase 3 inhibitors, a current area of interest in the development of anti-asthmatic agents (Bhatia et al., 2016).
Antidepressant and Anxiolytic Properties
Another application area is in the treatment of mental health disorders. Certain derivatives of purine-2,6-dione have been found to possess potent serotonin receptor affinity, displaying anxiolytic and antidepressant properties. Specifically, 8-aminoalkyl derivatives with arylalkyl, allyl, or propynyl substituents in position 7 have shown promise in pharmacological evaluations, indicating the versatility of these compounds in designing new ligands for mental health applications (Chłoń-Rzepa et al., 2013).
Antimicrobial and Antituberculosis Activities
Research into purine linked piperazine derivatives has also unveiled their potential as inhibitors of Mycobacterium tuberculosis. These compounds, designed to disrupt the biosynthesis of peptidoglycan, exhibit antiproliferative effects, offering a new avenue for tuberculosis treatment. The study of these derivatives against Mycobacterium tuberculosis H37Rv has identified several analogues with promising activity, suggesting their utility in developing preclinical agents against tuberculosis (Konduri et al., 2020).
Antifungal and Physicochemical Properties
A novel antifungal compound from the 1,2,4-triazole class has been synthesized, characterized, and evaluated for pharmacologically relevant physicochemical properties. This compound's solubility and thermodynamic parameters in various solvents have been determined, revealing insights into its solute-solvent interactions and potential adsorption properties. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Volkova et al., 2020).
Propiedades
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O3/c1-4-32-13-12-29-18(24-20-19(29)21(30)26(3)22(31)25(20)2)15-27-8-10-28(11-9-27)17-7-5-6-16(23)14-17/h5-7,14H,4,8-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROSGWYWCKPZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
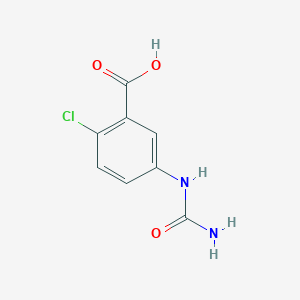
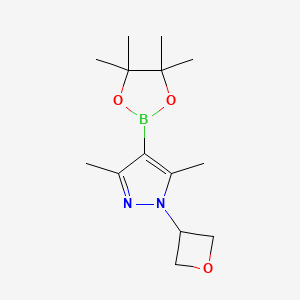
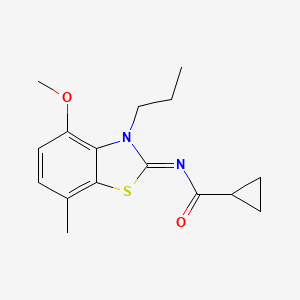
![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)
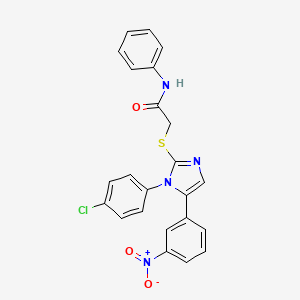
![2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2875631.png)
![3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2875633.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2875636.png)
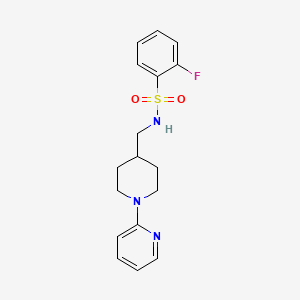
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid](/img/structure/B2875643.png)
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2875644.png)
